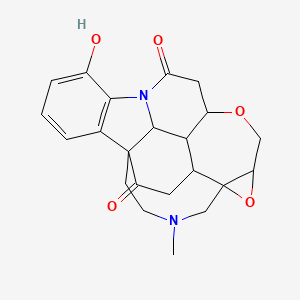
(3-Chloroprop-1-yn-1-yl)(triethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Chloroprop-1-yn-1-yl)(triethyl)silane is an organosilicon compound with the molecular formula C9H17ClSi It is characterized by the presence of a silicon atom bonded to a triethyl group and a 3-chloroprop-1-yn-1-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloroprop-1-yn-1-yl)(triethyl)silane typically involves the reaction of 3-chloropropyne with triethylsilane in the presence of a catalyst. One common method is as follows:
Reactants: 3-chloropropyne and triethylsilane.
Catalyst: A platinum-based catalyst such as Karstedt’s catalyst.
Reaction Conditions: The reaction is carried out under an inert atmosphere, typically nitrogen, at elevated temperatures (around 60-80°C) and pressures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is common to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Chloroprop-1-yn-1-yl)(triethyl)silane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or alcohols.
Addition Reactions: The triple bond in the propynyl group can participate in addition reactions with electrophiles.
Hydrosilylation: The silicon-hydrogen bond can react with alkenes or alkynes to form new carbon-silicon bonds.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of a base such as sodium hydride or potassium tert-butoxide.
Addition Reactions: Often require the presence of a Lewis acid catalyst such as boron trifluoride.
Hydrosilylation: Catalyzed by transition metal complexes, particularly platinum or rhodium complexes.
Major Products
Substitution Reactions: Yield substituted propynyl derivatives.
Addition Reactions: Form adducts with the electrophile.
Hydrosilylation: Produce organosilicon compounds with new Si-C bonds.
Applications De Recherche Scientifique
(3-Chloroprop-1-yn-1-yl)(triethyl)silane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential use in modifying biomolecules for enhanced stability and functionality.
Medicine: Explored for its role in drug delivery systems due to its ability to form stable bonds with various drug molecules.
Industry: Utilized in the production of silicone-based materials and coatings.
Mécanisme D'action
The mechanism of action of (3-Chloroprop-1-yn-1-yl)(triethyl)silane involves its ability to form stable bonds with other molecules through its reactive sites. The silicon atom can form strong Si-C bonds, while the propynyl group can participate in various addition and substitution reactions. These properties make it a versatile reagent in synthetic chemistry.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3-Chloroprop-1-yn-1-yl)(trimethyl)silane: Similar structure but with trimethyl groups instead of triethyl groups.
(3-Chloroprop-1-yn-1-yl)(triphenyl)silane: Contains triphenyl groups, leading to different reactivity and applications.
Uniqueness
(3-Chloroprop-1-yn-1-yl)(triethyl)silane is unique due to the presence of triethyl groups, which influence its steric and electronic properties. This makes it particularly useful in reactions where bulkier substituents are required to achieve selective reactivity.
Propriétés
Numéro CAS |
17889-26-8 |
|---|---|
Formule moléculaire |
C9H17ClSi |
Poids moléculaire |
188.77 g/mol |
Nom IUPAC |
3-chloroprop-1-ynyl(triethyl)silane |
InChI |
InChI=1S/C9H17ClSi/c1-4-11(5-2,6-3)9-7-8-10/h4-6,8H2,1-3H3 |
Clé InChI |
LUSHFGWWGTVFEV-UHFFFAOYSA-N |
SMILES canonique |
CC[Si](CC)(CC)C#CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


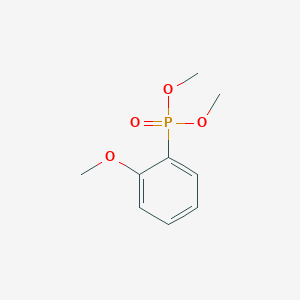

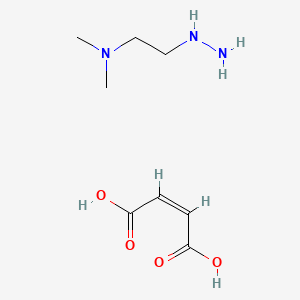
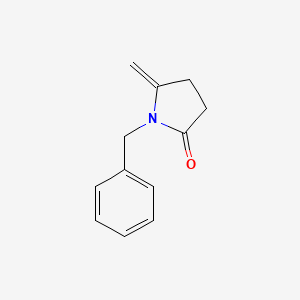
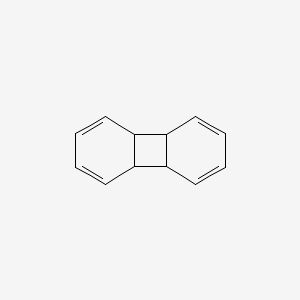

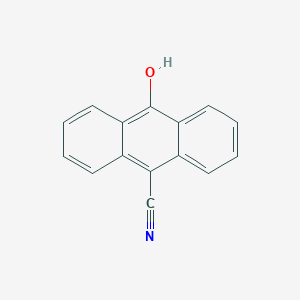
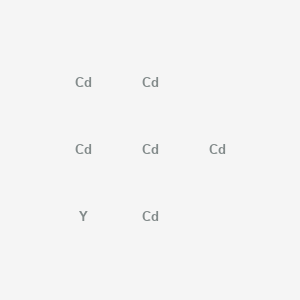
![1-(6-Chloro-1,3-benzothiazol-2-yl)-5-(4-chlorophenyl)-4-[hydroxy-(3-propoxyphenyl)methylidene]pyrrolidine-2,3-dione](/img/structure/B14716141.png)

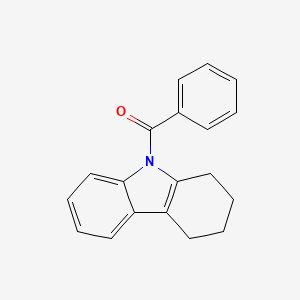
![Spiro[7-oxabicyclo[4.1.0]heptane-3,3'-oxetane]](/img/structure/B14716155.png)
